![molecular formula C22H18FN3O3S B320200 N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide](/img/structure/B320200.png)
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinyl carbonothioyl moiety, and a fluorobenzamide group. These structural features contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl-2-yloxyacetic Acid: This step involves the reaction of biphenyl with chloroacetic acid in the presence of a base to form biphenyl-2-yloxyacetic acid.
Acylation: The biphenyl-2-yloxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.
Thiosemicarbazide Formation: The hydrazide is reacted with carbon disulfide to form the thiosemicarbazide derivative.
Coupling with 4-Fluorobenzoyl Chloride: Finally, the thiosemicarbazide derivative is coupled with 4-fluorobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
作用机制
The mechanism of action of N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The biphenyl group can intercalate with DNA, while the hydrazinyl carbonothioyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. This dual interaction can disrupt cellular processes, leading to its biological effects.
相似化合物的比较
Similar Compounds
- N-({2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}carbonothioyl)-4-chlorobenzamide
- N-({2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide
Uniqueness
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.
属性
分子式 |
C22H18FN3O3S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-fluoro-N-[[[2-(2-phenylphenoxy)acetyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-12-10-16(11-13-17)21(28)24-22(30)26-25-20(27)14-29-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,27)(H2,24,26,28,30) |
InChI 键 |
ORIQWMQUQSOYPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


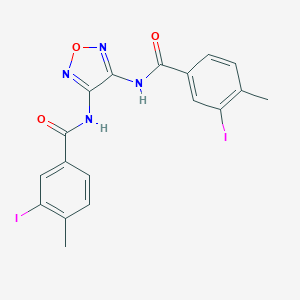
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)
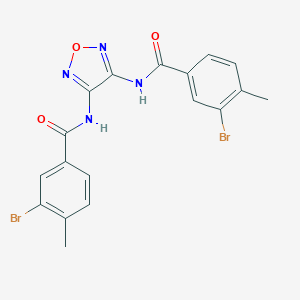
![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320124.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320125.png)
![2-(3-methylphenoxy)-N-(4-{[(3-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320126.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)
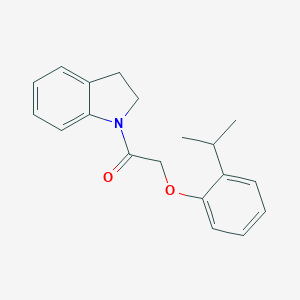
![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B320136.png)
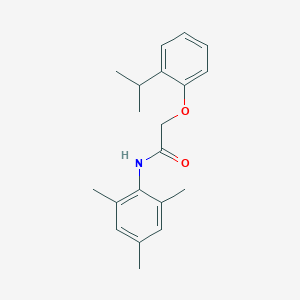
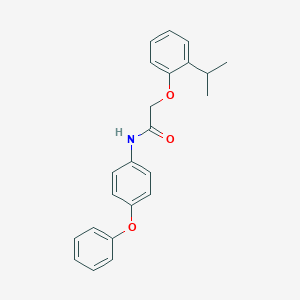
![1,4-Bis[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B320140.png)
![5-Benzyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320143.png)
